molecular formula C19H26N4O3S B2600780 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide CAS No. 1171214-87-1

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide

Cat. No. B2600780
CAS RN: 1171214-87-1
M. Wt: 390.5
InChI Key: NHXOJSCNKQUNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cannabinoid Receptor Antagonists

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide derivatives have been investigated for their potential as cannabinoid receptor antagonists. These compounds are designed to examine structure-activity relationships and to find selective and potent cannabimimetic ligands. They are valuable in characterizing cannabinoid receptor binding sites and may have therapeutic potential to antagonize the harmful side effects of cannabinoids (Lan et al., 1999).

2. Molecular Interaction Studies

The molecular interactions of these compounds with the CB1 cannabinoid receptor have been extensively studied. This research provides insights into the steric binding interaction with the receptor, potentially leading to the development of novel pharmacological agents (Shim et al., 2002).

3. Synthesis of Glycine Transporter Inhibitors

Compounds similar to N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These findings have implications in central nervous system (CNS) drug development (Yamamoto et al., 2016).

4. Synthesis Strategies

Researchers have developed efficient strategies for synthesizing related compounds, such as 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, which are important for various pharmacological studies (Zhu et al., 2011).

5. Carbonic Anhydrase Inhibitors

Novel metal complexes of related compounds have been synthesized and shown to possess strong carbonic anhydrase inhibitory properties. These complexes could be powerful inhibitors against certain isoenzymes (Büyükkıdan et al., 2013).

6. Multifunctional Agents for CNS Disorders

Derivatives of these compounds have been identified as potential multifunctional agents for treating complex diseases, particularly CNS disorders. They may act as selective 5-HT7 receptor antagonists or possess a multireceptor profile (Canale et al., 2016).

properties

IUPAC Name

1-(benzenesulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-14(2)23-18(12-15(3)21-23)20-19(24)16-8-7-11-22(13-16)27(25,26)17-9-5-4-6-10-17/h4-6,9-10,12,14,16H,7-8,11,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXOJSCNKQUNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide

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